molecular formula C16H31ClO2 B1245446 2-chlorohexadecanoic Acid CAS No. 19117-92-1

2-chlorohexadecanoic Acid

Cat. No. B1245446
CAS RN: 19117-92-1
M. Wt: 290.9 g/mol
InChI Key: LDQUHRSWFMWRNG-UHFFFAOYSA-N
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Description

2-Chlorohexadecanoic acid is an inflammatory lipid mediator. It interferes with protein palmitoylation, induces ER-stress markers, reduces the ER ATP content, and activates transcription and secretion of IL-6 as well as IL-8 . It disrupts the mitochondrial membrane potential and induces procaspase-3 and PARP cleavage . It can cross the blood-brain barrier (BBB) and compromises ER- and mitochondrial functions in the human brain endothelial cell line hCMEC/D3 .


Synthesis Analysis

2-Chlorohexadecanoic acid is produced by the attack of reactive chlorinating species on plasmalogens . The myeloperoxidase-H2O2-chloride system of activated phagocytes forms hypochlorous acid (HOCl), which targets the endogenous pool of ether phospholipids (plasmalogens), generating chlorinated inflammatory mediators like 2-chlorohexadecanal and its conversion product 2-chlorohexadecanoic acid .


Molecular Structure Analysis

The molecular formula of 2-chlorohexadecanoic acid is C16H31ClO2 . Its molecular weight is 290.9 g/mol . The InChIKey is LDQUHRSWFMWRNG-UHFFFAOYSA-N . The Canonical SMILES is CCCCCCCCCCCCCCC(C(=O)O)Cl .


Chemical Reactions Analysis

2-Chlorohexadecanoic acid interferes with protein palmitoylation . It can be ω-oxidized by hepatocytes and subsequently β-oxidized from the ω-end, leading to the production of the dicarboxylic acid, 2-chloroadipic acid .


Physical And Chemical Properties Analysis

The molecular weight of 2-chlorohexadecanoic acid is 290.9 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 14 . The Exact Mass is 290.2012579 g/mol . The Topological Polar Surface Area is 37.3 Ų . The Heavy Atom Count is 19 .

Scientific Research Applications

Cardiac Health Research

2-chlorohexadecanoic Acid: has been identified as a product of myeloperoxidase (MPO)-derived lipid oxidation in the heart during endotoxemia . It is generated in the mouse heart and leads to the modification of cardiomyocyte protein subsets. This compound’s role in cardiac health can be pivotal for understanding the molecular mechanisms underlying cardiac dysfunction during sepsis and other conditions that involve MPO activity.

Atherosclerosis and Endothelial Function

This fatty acid has been shown to induce COX-2 expression in human coronary artery endothelial cells . The presence of 2-chlorohexadecanoic Acid in atherosclerotic plaques and its role in altering vascular endothelial cell function by upregulation of COX-2 expression suggests its significance in the pathogenesis of atherosclerosis.

Neurological Impact

Research indicates that 2-chlorohexadecanoic Acid induces ER stress and mitochondrial dysfunction in brain microvascular endothelial cells . This finding is crucial for understanding the compound’s potential neurotoxic effects and its implications in neurodegenerative diseases.

Lipid Metabolism Studies

In vitro studies have shown that the addition of 2-chlorohexadecanoic Acid to cardiomyocytes results in its conversion and indicates fatty aldehyde dehydrogenase-mediated redox metabolism . This aspect can be explored further to understand the metabolic pathways involved in lipid modification and energy production.

Mechanism of Action

Target of Action

2-Chlorohexadecanoic acid is an inflammatory lipid mediator that primarily targets protein palmitoylation . It also interacts with the endoplasmic reticulum (ER) and mitochondrial functions in the human brain endothelial cell line hCMEC/D3 .

Mode of Action

The compound interferes with protein palmitoylation, a critical process for the proper functioning of many proteins . It induces ER-stress markers, leading to a reduction in the ER ATP content . This interaction with its targets results in the activation of transcription and secretion of IL-6 and IL-8 . Furthermore, it disrupts the mitochondrial membrane potential and induces procaspase-3 and PARP cleavage .

Biochemical Pathways

The primary biochemical pathway affected by 2-chlorohexadecanoic acid is the protein palmitoylation pathway . The compound’s interference with this pathway leads to ER stress and a reduction in ATP content within the ER . This, in turn, activates the transcription and secretion of the inflammatory cytokines IL-6 and IL-8 . The compound also disrupts the mitochondrial membrane potential, leading to the induction of procaspase-3 and PARP cleavage .

Pharmacokinetics

It is known that the compound can cross the blood-brain barrier (bbb), which suggests it has good bioavailability in the brain . In vitro studies have shown that 2-chlorohexadecanoic acid can be converted to 2-chlorohexadecanol, indicating fatty aldehyde dehydrogenase-mediated redox metabolism .

Result of Action

The action of 2-chlorohexadecanoic acid results in a variety of molecular and cellular effects. It induces ER stress markers and reduces the ER ATP content . It also activates the transcription and secretion of IL-6 and IL-8 , which are key players in the inflammatory response. Additionally, it disrupts the mitochondrial membrane potential and induces procaspase-3 and PARP cleavage , which are involved in apoptosis.

Action Environment

The action of 2-chlorohexadecanoic acid can be influenced by various environmental factors. For instance, the presence of inflammation can enhance the production of 2-chlorohexadecanoic acid, as it is an inflammatory lipid mediator . Furthermore, the compound’s ability to cross the BBB suggests that it can act in the brain environment . .

properties

IUPAC Name

2-chlorohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQUHRSWFMWRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454792
Record name 2-chlorohexadecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19117-92-1
Record name 2-chlorohexadecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 2-bromohexadecanoic acid (1 g), after having been dissolved in acetonitrile (50 ml), were added calcium chloride (5 g) and tetramethylammonium chloride (1 g), and the mixture was heated under reflux for 6 hours. The reaction mixture was filtered, concentrated and distributed into chloroform and water, and the chloroform layer was dried over anhydrous sodium sulfate and concentrated to give 2-chlorohexadecanoic acid (0.80 g). 2-Chlorohexadecanoic acid (893 mg), para-nitrophenol (428 mg) and N,N'-dicyclohexylcarbodiimide (634 mg) were dissolved in N,N-dimethylformamide (DMF), and the mixture was stirred for 12 hours. Precipitates were removed by filtration, and DMF was removed by distillation to give the active ester of 2-chlorohexadecanoic acid. To the active ester, which was dissolved in DMF (500 mg), were added again 6-(4'-N-glycyl-spicaminyl-amino)purine hydrochloride (465 mg) and triethylamine (1.2 ml), and the mixture was stirred for 12 hours. The reaction mixture was concentrated, and the residue was subjected to chromatography on a silica gel column with eluent systems of chloroform-methanol (from 7:1 to 5:1) to give SPK135 in the yield of 262 mg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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